
N-Formyl-lenalidomide
Vue d'ensemble
Description
N-Formyl-lenalidomide is a derivative of Lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound retains the core structure of Lenalidomide but includes a formyl group, which may alter its chemical properties and biological activities.
Mécanisme D'action
- Lenalidomide is a thalidomide derivative with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .
- Lenalidomide affects several pathways:
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Formyl Lenalidomide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is known that Lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4CRBN . The subsequent proteasomal degradation of these transcription factors is a key part of its mechanism of action .
Cellular Effects
Formyl Lenalidomide is expected to have significant effects on various types of cells and cellular processes. For instance, Lenalidomide has been shown to have anti-proliferative effects on MM and 5q MDS cell lines . It also induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .
Molecular Mechanism
The molecular mechanism of Formyl Lenalidomide likely involves modulation of the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, similar to Lenalidomide . This results in the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 .
Temporal Effects in Laboratory Settings
It’s also known that approximately 82% of an oral dose is excreted as Lenalidomide in urine within 24 hours .
Dosage Effects in Animal Models
Lenalidomide has been studied in mice, where it showed dose-dependent kinetics over the evaluated dosing range .
Metabolic Pathways
Lenalidomide undergoes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis in humans .
Transport and Distribution
Lenalidomide is known to distribute into semen but is undetectable 3 days after stopping treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-lenalidomide typically involves the formylation of Lenalidomide. One common method is the Vilsmeier-Haack reaction, where Lenalidomide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out at low temperatures to prevent degradation of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl-lenalidomide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
N-Formyl-lenalidomide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Comparaison Avec Des Composés Similaires
- Thalidomide
- Pomalidomide
- 6-Fluoro Lenalidomide
Activité Biologique
N-Formyl-lenalidomide, a derivative of lenalidomide, is a compound of significant interest in the field of medicinal chemistry and oncology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular pathways, and clinical implications based on available research.
Overview of Lenalidomide
Lenalidomide is an immunomodulatory drug (IMiD) derived from thalidomide, known for its efficacy in treating multiple myeloma and certain myelodysplastic syndromes. It exerts its effects through multiple mechanisms, including modulation of the immune system, inhibition of angiogenesis, and direct anti-tumor activity. The biological activities observed with lenalidomide form a foundation for understanding the potential effects of its derivatives like this compound.
1. Cytokine Modulation
Lenalidomide is known to influence cytokine production significantly. It inhibits pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing the secretion of anti-inflammatory cytokines like IL-10 . This dual modulation not only aids in reducing inflammation but also contributes to its anti-cancer properties by altering the tumor microenvironment.
2. Cell Cycle Regulation
Research indicates that lenalidomide upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21, p15, p16, and p27. These proteins play critical roles in regulating the cell cycle and promoting apoptosis in malignant cells . The epigenetic mechanisms by which lenalidomide enhances p21 expression include reducing histone methylation and increasing histone acetylation at the p21 promoter region.
3. Apoptosis Induction
Lenalidomide induces apoptosis through multiple pathways. It reduces NF-kB activity, which is associated with decreased levels of anti-apoptotic proteins like cIAP2 and FLIP. This reduction enhances caspase activity leading to programmed cell death in cancer cells .
Potential Activities:
- Enhanced Cytokine Modulation: Given that structural modifications can influence receptor binding affinities, this compound may exhibit altered cytokine modulation compared to lenalidomide.
- Increased Anti-tumor Efficacy: Preliminary studies suggest that derivatives may possess heightened potency against certain cancer cell lines.
Clinical Trials
Although direct clinical trials specifically involving this compound are scarce, insights can be drawn from lenalidomide's extensive clinical data. For instance, a phase III trial demonstrated that lenalidomide significantly improved RBC transfusion independence in patients with myelodysplastic syndromes . Similar outcomes could be anticipated for its derivatives if they retain comparable biological activities.
Comparative Effectiveness
Studies comparing thalidomide and lenalidomide have shown that lenalidomide offers superior efficacy in terms of overall survival and progression-free survival in multiple myeloma patients . Future investigations into this compound could reveal whether it provides additional benefits over lenalidomide itself.
Data Table: Comparison of Biological Activities
Activity | Lenalidomide | This compound (Hypothetical) |
---|---|---|
Cytokine Modulation | Inhibits TNF-α, IL-6 | Potentially enhanced modulation |
Cell Cycle Regulation | Upregulates CDKIs | Possible similar or enhanced effect |
Apoptosis Induction | Induces via NF-kB inhibition | Hypothetical enhancement |
Clinical Efficacy | Proven in multiple myeloma | Needs further investigation |
Propriétés
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVREDQPOJYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.